![molecular formula C7H5Cl2N3 B1402773 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1196157-27-3](/img/structure/B1402773.png)
2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
概要
説明
2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: is an organic compound with the molecular formula C7H5Cl2N3 . It is a heterocyclic compound that contains both pyrrole and pyrimidine rings.
作用機序
Target of Action
The primary targets of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine are cancer cells, specifically human cancer cell lines such as MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . It has shown promising binding affinities against the Bcl2 anti-apoptotic protein .
Mode of Action
The compound interacts with its targets by inhibiting their growth. It has been found to be most active towards MCF7 cells . The molecular docking study confirmed that the compound shows promising binding affinities against the Bcl2 anti-apoptotic protein .
Biochemical Pathways
The compound affects the expression of several genes. At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it caused cell cycle arrest at the G1/S phase in MCF7 cells . It also induced the apoptotic death of MCF7 cells . In addition, the percentage of fragmented DNA was significantly increased in treated MCF7 cells .
生化学分析
Biochemical Properties
2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, this compound can effectively lower blood glucose levels without causing adverse effects such as weight gain or hypoglycemia . Additionally, this compound has demonstrated binding affinities with Bcl2 anti-apoptotic protein, influencing apoptotic pathways in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by up-regulating pro-apoptotic genes such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic genes like Bcl2 . This compound also causes cell cycle arrest at the G1/S phase, leading to the inhibition of cell proliferation . Furthermore, it has been shown to increase the activity of caspase 8 and BAX proteins, which are critical mediators of apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DPP-IV, inhibiting its enzymatic activity and thereby regulating glucose metabolism . In cancer cells, it interacts with the Bcl2 protein, disrupting its function and promoting apoptosis . The compound also influences gene expression by modulating the activity of transcription factors involved in apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under controlled conditions, with minimal degradation observed over time . Long-term studies have indicated sustained apoptotic effects in cancer cells, with increased DNA fragmentation and cell death observed over extended periods . These findings suggest that the compound maintains its efficacy over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-IV activity and lowers blood glucose levels without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as DPP-IV, influencing glucose metabolism and insulin regulation . The compound also affects apoptotic pathways by modulating the activity of proteins like Bcl2 and caspase 8 . These interactions result in changes in metabolic flux and metabolite levels, contributing to its therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in target tissues, where it exerts its biochemical effects . This targeted distribution enhances its therapeutic potential while reducing systemic exposure and associated side effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and nucleus, where it interacts with key biomolecules . Post-translational modifications and targeting signals facilitate its localization, ensuring that it reaches its intended sites of action . This precise localization enhances its efficacy and minimizes off-target effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the reaction of appropriate pyrrole and pyrimidine precursors under specific conditions. One common method involves the use of microwave-assisted synthesis , which has been shown to be an efficient and robust approach . The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride (POCl3) and bases like triethylamine (TEA) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling , to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling: Palladium catalysts and bases like potassium phosphate (K3PO4) are typically used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific substituents introduced. For example, substitution with amines can yield various amino derivatives , while coupling reactions can produce aryl-substituted pyrrolo[3,2-d]pyrimidines .
科学的研究の応用
2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and antiviral compounds .
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) .
Biological Research: It serves as a precursor for the synthesis of molecules that can modulate biological pathways and protein interactions .
類似化合物との比較
Similar Compounds
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Similar in structure but lacks the methyl group at position 6.
2,4-Dichloro-6-methylpyrimidine: Similar but does not contain the pyrrole ring.
Uniqueness
2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its combined pyrrole and pyrimidine rings, which confer distinct chemical properties and reactivity. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .
特性
IUPAC Name |
2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-3-2-4-5(10-3)6(8)12-7(9)11-4/h2,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFDPWLIEMUJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744642 | |
| Record name | 2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-27-3 | |
| Record name | 2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


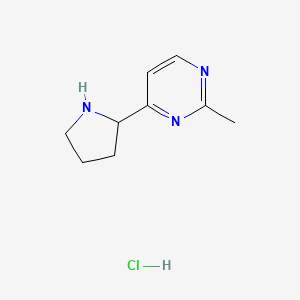
![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)
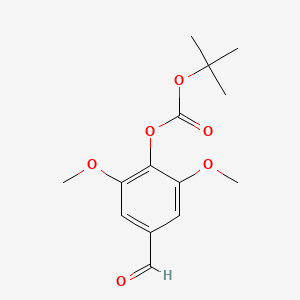
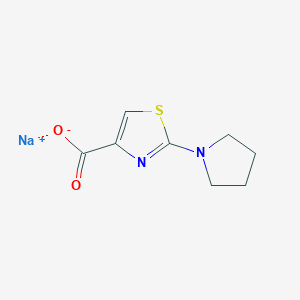
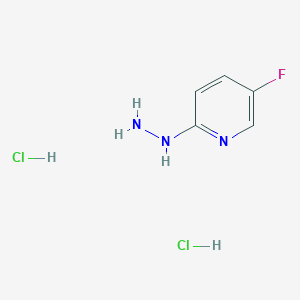
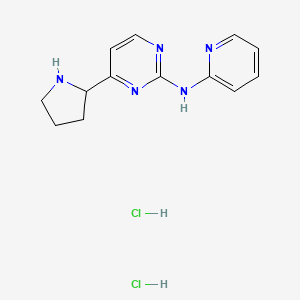
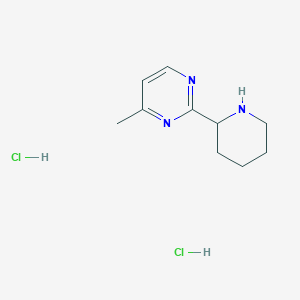
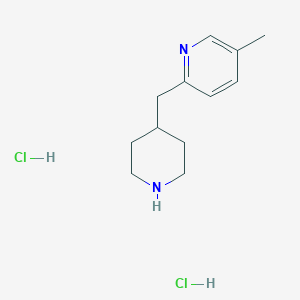



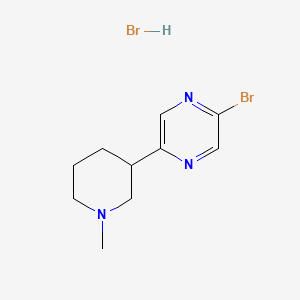
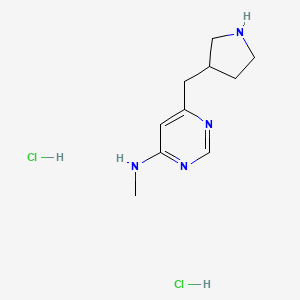
![8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1402713.png)
